molecular formula C12H13N5O2 B7540695 4-methyl-N-[2-oxo-2-(1H-1,2,4-triazol-5-ylamino)ethyl]benzamide

4-methyl-N-[2-oxo-2-(1H-1,2,4-triazol-5-ylamino)ethyl]benzamide

Cat. No. B7540695
M. Wt: 259.26 g/mol
InChI Key: PXYIVEIXUUKIHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[2-oxo-2-(1H-1,2,4-triazol-5-ylamino)ethyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the benzamide family and is commonly referred to as MTAE. The compound has been studied extensively for its potential applications in various fields, including medicine, agriculture, and industry. In

Scientific Research Applications

MTAE has been extensively studied for its potential applications in various fields. In medicine, it has been investigated for its anticancer properties. Studies have shown that MTAE can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been studied for its potential as an anti-inflammatory agent and for its ability to reduce oxidative stress.
In agriculture, MTAE has been investigated for its potential as a plant growth regulator. Studies have shown that MTAE can promote root growth and increase the yield of crops. It has also been studied for its ability to enhance the resistance of plants to environmental stressors.
In industry, MTAE has been investigated for its potential as a corrosion inhibitor. Studies have shown that MTAE can effectively inhibit the corrosion of metals, making it a promising candidate for use in industrial applications.

Mechanism of Action

The mechanism of action of MTAE is not fully understood. However, studies have shown that it can inhibit various enzymes and signaling pathways involved in cancer cell growth and inflammation. It has also been shown to modulate the expression of genes involved in oxidative stress and apoptosis.
Biochemical and Physiological Effects:
MTAE has been shown to have various biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit cell proliferation, reduce oxidative stress, and modulate the expression of genes involved in inflammation. It has also been shown to promote root growth in plants and enhance their resistance to environmental stressors.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MTAE in lab experiments is its relatively simple synthesis process. It can also be easily purified and has a high yield. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.

Future Directions

There are several future directions for research on MTAE. One area of interest is its potential as an anticancer agent. Further studies are needed to better understand its mechanism of action and optimize its use in cancer treatment. Another area of interest is its potential as a plant growth regulator. Studies are needed to determine the optimal concentration and application method for MTAE in different crops. Finally, further research is needed to explore its potential as a corrosion inhibitor in industrial applications.

Synthesis Methods

The synthesis of MTAE involves the reaction of 4-methylbenzoyl chloride with 2-amino-1,2,4-triazole in the presence of triethylamine. The resulting intermediate is then reacted with ethyl oxalyl chloride to yield the final product, MTAE. The synthesis process is relatively simple and can be carried out on a large scale.

properties

IUPAC Name

4-methyl-N-[2-oxo-2-(1H-1,2,4-triazol-5-ylamino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2/c1-8-2-4-9(5-3-8)11(19)13-6-10(18)16-12-14-7-15-17-12/h2-5,7H,6H2,1H3,(H,13,19)(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYIVEIXUUKIHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)NC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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